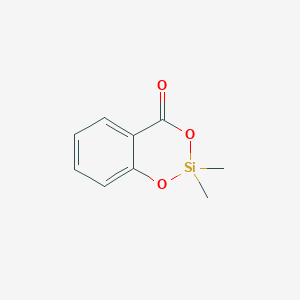

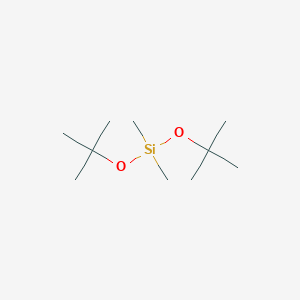

Dimethyl oxobenzo dioxasilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl oxobenzo dioxasilane (DMOBDS) is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to improve the adhesion between inorganic materials and organic polymers. DMOBDS has been extensively studied for its various applications in the field of materials science, chemistry, and biochemistry.

Mécanisme D'action

Dimethyl oxobenzo dioxasilane acts as a coupling agent by forming a covalent bond between the inorganic material and the organic polymer. The hydroxyl groups of Dimethyl oxobenzo dioxasilane react with the surface hydroxyl groups of the inorganic material, while the methoxy groups of Dimethyl oxobenzo dioxasilane react with the organic polymer. The covalent bond formed between the inorganic material and the organic polymer improves the adhesion between the two materials.

Effets Biochimiques Et Physiologiques

Dimethyl oxobenzo dioxasilane is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, as with any chemical compound, proper handling and safety precautions should be taken when working with Dimethyl oxobenzo dioxasilane.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Dimethyl oxobenzo dioxasilane in lab experiments is its ability to improve the adhesion between inorganic materials and organic polymers. This can lead to the synthesis of hybrid materials with improved properties. Dimethyl oxobenzo dioxasilane is also relatively easy to synthesize and purify, and it is readily available from chemical suppliers.

The main limitation of using Dimethyl oxobenzo dioxasilane in lab experiments is its reactivity with water and moisture. Dimethyl oxobenzo dioxasilane can hydrolyze in the presence of water, which can lead to the formation of unwanted byproducts. Therefore, Dimethyl oxobenzo dioxasilane should be stored in a dry and air-tight container, and it should be handled in a dry environment.

Orientations Futures

There are several future directions for the research and development of Dimethyl oxobenzo dioxasilane. One direction is the synthesis of novel hybrid materials using Dimethyl oxobenzo dioxasilane as a coupling agent. Another direction is the optimization of the synthesis method to improve the yield and purity of Dimethyl oxobenzo dioxasilane. Additionally, the use of Dimethyl oxobenzo dioxasilane in the synthesis of functional materials such as sensors and catalysts could be explored. Finally, the potential applications of Dimethyl oxobenzo dioxasilane in biomedicine, such as drug delivery and tissue engineering, could be investigated.

Méthodes De Synthèse

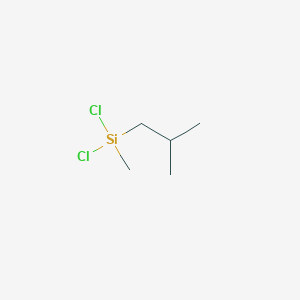

Dimethyl oxobenzo dioxasilane is synthesized by the reaction of 2,4-dihydroxybenzoic acid with dimethylchlorosilane. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is purified by distillation or column chromatography. The yield of Dimethyl oxobenzo dioxasilane is usually high, and the purity can be up to 99%.

Applications De Recherche Scientifique

Dimethyl oxobenzo dioxasilane has a wide range of applications in scientific research. It is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also used as a crosslinking agent in the synthesis of hybrid materials. Dimethyl oxobenzo dioxasilane has been used in the synthesis of silica nanoparticles, which have potential applications in drug delivery, imaging, and sensing. Dimethyl oxobenzo dioxasilane has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, catalysis, and sensing.

Propriétés

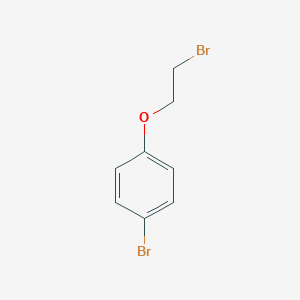

Numéro CAS |

17902-57-7 |

|---|---|

Nom du produit |

Dimethyl oxobenzo dioxasilane |

Formule moléculaire |

C9H10O3Si |

Poids moléculaire |

194.26 g/mol |

Nom IUPAC |

2,2-dimethyl-1,3,2-benzodioxasilin-4-one |

InChI |

InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3 |

Clé InChI |

PYIPVTMVCJRGJU-UHFFFAOYSA-N |

SMILES |

C[Si]1(OC2=CC=CC=C2C(=O)O1)C |

SMILES canonique |

C[Si]1(OC2=CC=CC=C2C(=O)O1)C |

Autres numéros CAS |

17902-57-7 |

Synonymes |

4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)

![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)